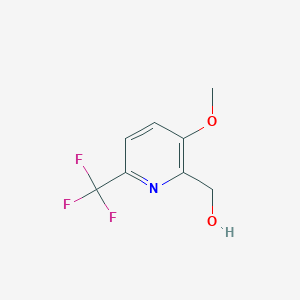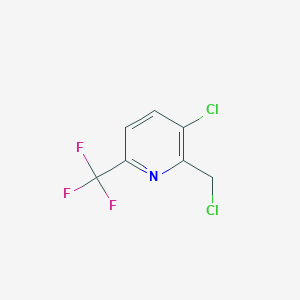
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a type of pyridine derivative. Pyridine derivatives are used as model substrates for regioexhaustive functionalization . It’s also used as a reagent in the synthesis of aminoisoindoles .
Synthesis Analysis
The synthesis of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine and its derivatives is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is C6H2ClF3IN . The InChI code is 1S/C6H2ClF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H .Chemical Reactions Analysis
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is used as a reagent in the synthesis of various compounds. For example, it’s used in the synthesis of aminoisoindoles as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors .Physical And Chemical Properties Analysis
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine has a molecular weight of 307.44 . It’s a solid at room temperature . The melting point is 94-95℃, the boiling point is 231℃, and the density is 2.046 .Applications De Recherche Scientifique
Metalations and Functionalizations
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various carboxylic acids through metalation and subsequent functionalization processes. Researchers have successfully converted similar chloro-, bromo-, and iodo(trifluoromethyl)pyridines into multiple carboxylic acids by selective deprotonation and carboxylation, demonstrating the compound's utility in regioselective chemical transformations (Cottet et al., 2004).
Antimicrobial Activities and DNA Interaction
Studies have investigated the antimicrobial activities of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, and their interaction with DNA. These investigations provide insights into the biological activities of halogenated pyridines and their potential applications in medical research (Evecen et al., 2017).
Spectroscopic and Structural Characterization
The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been studied, yielding information on the structural and spectroscopic properties of the resulting complexes. Such research highlights the potential of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine derivatives in the development of new materials with unique chemical and physical properties (Chernov'yants et al., 2011).
Regioexhaustive Functionalization
The concept of regioexhaustive functionalization has been applied to chloro(trifluoromethyl)pyridines, demonstrating the compound's versatility in synthetic chemistry. Through a variety of organometallic methods, researchers have achieved selective functionalization, further underscoring the importance of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine in complex chemical syntheses (Cottet & Schlosser, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Currently, the major use of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It’s expected that many novel applications of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine will be discovered in the future .
Propriétés
IUPAC Name |
4-chloro-2-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYHXUCBYFDWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259928 | |
| Record name | 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227578-22-4 | |
| Record name | 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















